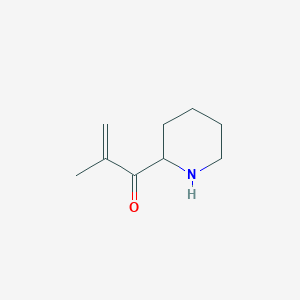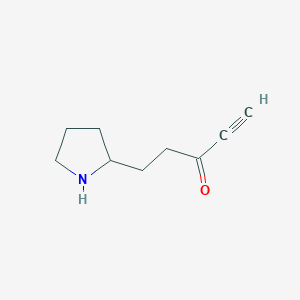
2-(3-Chloropropyl)-5-methyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloropropyl)-5-methyloxolane is an organic compound with the molecular formula C7H13ClO. It belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a chloropropyl group attached to the oxolane ring, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloropropyl)-5-methyloxolane typically involves the reaction of 3-chloropropanol with 5-methyloxolane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate chloropropyl ether, which then cyclizes to form the desired oxolane compound. The reaction conditions often include moderate temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 2-(3-Chloropropyl)-5-methyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloropropyl group can lead to the formation of propyl-substituted oxolanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted oxolanes, which can be further utilized in the synthesis of more complex molecules.
科学研究应用
2-(3-Chloropropyl)-5-methyloxolane finds applications in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and as a building block in polymer synthesis.
作用机制
The mechanism of action of 2-(3-Chloropropyl)-5-methyloxolane involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield specific products. In drug development, the compound’s chloropropyl group can interact with biological macromolecules, leading to the inhibition or activation of specific pathways.
相似化合物的比较
(3-Chloropropyl)trimethoxysilane: This compound also contains a chloropropyl group but is attached to a silicon atom instead of an oxolane ring.
3-Chloropropylamine: Similar in structure, but with an amine group instead of an oxolane ring.
3-Chloropropylbenzene: Contains a chloropropyl group attached to a benzene ring.
Uniqueness: 2-(3-Chloropropyl)-5-methyloxolane is unique due to its oxolane ring structure, which imparts different chemical properties compared to other chloropropyl-containing compounds. This uniqueness makes it valuable in specific synthetic applications where the oxolane ring is required.
属性
分子式 |
C8H15ClO |
|---|---|
分子量 |
162.66 g/mol |
IUPAC 名称 |
2-(3-chloropropyl)-5-methyloxolane |
InChI |
InChI=1S/C8H15ClO/c1-7-4-5-8(10-7)3-2-6-9/h7-8H,2-6H2,1H3 |
InChI 键 |
AURXMLRTMJFJEG-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(O1)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid](/img/structure/B13161215.png)

![3-Propyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13161232.png)
![N-(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine](/img/structure/B13161233.png)

![1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one](/img/structure/B13161241.png)



![2-[4-(2-Aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13161273.png)




